Bienvenue dans la boutique en ligne BenchChem!

Galgravin

PAF antagonism inflammation platelet activation

Galgravin is a naturally occurring tetrahydrofuran lignan belonging to the 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignan class, first characterized as an anti-platelet-activating-factor (PAF) constituent from Piper futokadsura. It bears the specific (2α,3β,4β,5α) stereochemistry that distinguishes it from its diastereomers veraguensin and galbelgin.

Molecular Formula C22H28O5
Molecular Weight 372.5 g/mol
CAS No. 528-63-2
Cat. No. B150159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalgravin
CAS528-63-2
Synonymsgalbelgin
galgravin
galgravin, (2alpha,3alpha,4alpha,5alpha)-isomer
galgravin, (2alpha,3alpha,4alpha,5beta)-(+-)-isomer
galgravin, (2alpha,3alpha,4alpha,5beta)-isomer
galgravin, (2alpha,3alpha,4beta,5alpha)-isomer
galgravin, (2alpha,3alpha,4beta,5beta)-(+)-isomer
galgravin, (2alpha,3beta,4alpha,5beta)-isomer
galgravin, (2R-(2alpha,3alpha,4beta,5alpha))-isomer
galgravin, (2S-(2alpha,3beta,4alpha,5beta))-isomer
veraguensin
Molecular FormulaC22H28O5
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14+,21-,22+
InChIKeyJLJAVUZBHSLLJL-DQEHQXCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Galgravin (CAS 528-63-2): A Stereochemically Defined Tetrahydrofuran Lignan with Multi-Target Pharmacological Profiling


Galgravin is a naturally occurring tetrahydrofuran lignan belonging to the 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignan class, first characterized as an anti-platelet-activating-factor (PAF) constituent from Piper futokadsura [1]. It bears the specific (2α,3β,4β,5α) stereochemistry that distinguishes it from its diastereomers veraguensin and galbelgin [1]. Galgravin has been isolated from multiple botanical sources including Nectandra megapotamica, Piper kadsura, and Magnolia biondii, and has demonstrated quantifiable activity across anti-inflammatory, cytotoxic, neuroprotective, and anti-osteoclastogenic assays [2][3].

Why Galgravin Cannot Be Interchanged with Veraguensin or Other In-Class Tetrahydrofuran Neolignans


The 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignan family comprises multiple stereoisomers—including galgravin, veraguensin, and galbelgin—that share identical molecular formulae (C22H28O5) and planar connectivity yet exhibit divergent biological activity profiles due to stereochemical differences at the four chiral centers of the tetrahydrofuran ring [1]. The inhibition of PAF receptor binding by these isomers is explicitly stereodependent, with potency varying according to the overall molecular shape determined by MM2 calculations [1]. Furthermore, head-to-head comparative studies have demonstrated that galgravin and veraguensin differ qualitatively in neurotrophic activity, cytotoxic selectivity against leukemia cell lines, and in vivo target engagement profiles, meaning that substitution of one isomer for another without experimental validation will compromise assay reproducibility and may yield false-negative results in target-specific screening campaigns [2][3].

Quantitative Differentiation Evidence for Galgravin Against Its Closest Structural Analogs


PAF Receptor Binding: Stereodependent Antagonism Compared to the Lead Synthetic Analog L-652,731

In the foundational structure-activity study by Biftu et al. (1986), all six stereoisomers of 3,4-dimethyl-2,5-bis(3,4-dimethoxyphenyl)tetrahydrofuran—including galgravin—were assayed as inhibitors of [³H]PAF binding to rabbit platelet plasma membranes under identical conditions. Galgravin inhibited PAF binding with an IC50 of 4.5 µM [1]. In the same assay, the most potent compound in the broader series, the synthetic trimethoxy analog trans-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran (L-652,731), exhibited an IC50 of 0.02 µM, representing an approximately 225-fold greater potency [1]. The inhibition was explicitly stereodependent: different diastereomers displayed divergent activities correlated with their MM2-calculated molecular shapes [1]. Veraguensin, a distinct diastereomer, has been reported with a PAF IC50 of 1.1 µM in a separate review compilation, approximately 4-fold more potent than galgravin, though this value derives from a different experimental context and cannot be directly equated [2].

PAF antagonism inflammation platelet activation

HL-60 Leukemia Cytotoxicity: Head-to-Head Ranking Among Eight Tetrahydrofuran Neolignans from N. megapotamica

Ponci et al. (2015) isolated and characterized eight tetrahydrofuran neolignans from Nectandra megapotamica leaves and evaluated their cytotoxic activities against human leukemia HL-60 cells under identical experimental conditions. Among the eight compounds, galgravin (designated compound 8) exhibited an IC50 of 16.5 ± 0.8 µg/mL, ranking as the second most active compound, slightly less potent than aristolignin (compound 4, IC50 = 14.2 ± 0.7 µg/mL) but comparable to nectandrin A (compound 5, IC50 = 16.9 ± 0.8 µg/mL) [1]. Importantly, the remaining five neolignans—calopeptin, machilin-G, machilin-I, veraguensin, and ganschisandrin—were all substantially less active or inactive against HL-60 cells [1]. Galgravin additionally induced canonical apoptotic hallmarks including plasma membrane blebbing, nuclear DNA condensation, chromatin fragmentation, phosphatidylserine externalization, PARP cleavage, and mitochondrial damage, consistent with activation of the intrinsic apoptotic pathway [1].

cytotoxicity leukemia apoptosis HL-60

Neurotrophic Activity: Galgravin Promotes Neuronal Survival and Neurite Outgrowth Whereas Veraguensin Does Not

Zhai et al. (2005) conducted a systematic head-to-head comparison of seven 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans—including talaumidin (1), veraguensin (2), galgravin (3), aristolignin (4), nectandrin A (5), isonectandrin B (6), and nectandrin B (7)—in primary cultured rat cortical neurons [1]. Compounds 3–7 (including galgravin) promoted neuronal survival and neurite outgrowth, whereas veraguensin (compound 2) did not exhibit this neurotrophic activity [1]. All seven compounds (1–7) protected hippocampal neurons against amyloid β peptide (Aβ25–35)-induced cytotoxicity, with galgravin demonstrating effective protection at a concentration of 10 µM [1]. However, only compounds 1 and 4–7 protected against MPP⁺-induced neuronal death; galgravin (3) and veraguensin (2) lacked this MPP⁺-specific neuroprotective capacity [1]. This creates a differentiated neuropharmacological fingerprint: galgravin offers Aβ-protective plus neurotrophic activity without MPP⁺ protection, in contrast to veraguensin which offers only Aβ protection without neurotrophic effects.

neuroprotection neurite outgrowth Alzheimer's amyloid-beta

In Vivo Anti-Inflammatory Activity in the LPS Endotoxemia Model: Multi-Cytokine Suppression Lacking for Other In-Class Neolignans

Ou et al. (2023) evaluated galgravin in both LPS-activated RAW 264.7 macrophages and an LPS-induced endotoxemia mouse model. In RAW 264.7 cells, galgravin suppressed NF-κB activation without causing significant cytotoxicity and downregulated proinflammatory mediators including TNF-α, IL-6, iNOS, and COX-2 [1]. In C57BL/6 mice challenged with LPS (20 mg/kg, i.p.), galgravin pretreatment at 20 or 40 mg/kg (i.p.) significantly reduced TNF-α and IL-6 levels in serum, decreased IL-6 in bronchoalveolar lavage fluid, downregulated TNF-α, IL-6, and iNOS mRNA expression in lung tissue, and reduced COX-2 protein expression in lung, liver, and kidney tissues, along with attenuation of lung alveolar hemorrhage [1]. In contrast, while an earlier in vivo study (da Silva Filho et al., 2004) demonstrated that both galgravin and veraguensin exhibited activity in the acetic acid-induced abdominal constriction test and carrageenan-induced paw edema assay at 20 mg/kg, no published in vivo endotoxemia or multi-organ cytokine profiling data exist for veraguensin, aristolignin, or any other in-class tetrahydrofuran neolignan [2].

endotoxemia sepsis NF-kB TNF-alpha in vivo anti-inflammatory

Pharmacokinetic Characterization: First and Only Bioavailability Determination Among Tetrahydrofuran Neolignans

Zhao et al. (2021) developed and validated an HPLC-MS/MS method for the quantification of galgravin in rat plasma and conducted the first pharmacokinetic and bioavailability study for this compound [1]. The method demonstrated a linear calibration range of 1–500 ng/mL (R² > 0.999) with a lower limit of quantitation of 1.0 ng/mL, intraday and interday precision both within 8.5%, and accuracy ranging from -2.6% to 6.0% [1]. Following oral (20 mg/kg) and intravenous (2 mg/kg) administration to Sprague-Dawley rats, the absolute oral bioavailability of galgravin was determined to be 8.5%, indicating oral malabsorption [1]. Average plasma recoveries ranged from 92.3% to 99.3%, and galgravin was stable throughout storage and processing with all RSDs below 12.1% [1]. No comparable pharmacokinetic data—including oral bioavailability, plasma stability, or validated bioanalytical methods—have been published for veraguensin, aristolignin, galbelgin, nectandrin A/B, or any other structurally related tetrahydrofuran neolignan [1].

pharmacokinetics oral bioavailability HPLC-MS/MS ADME

Antileishmanial and Antimalarial Selectivity: Galgravin Is Inactive Against Kinetoplastid Parasites, Distinguishing It from Veraguensin and Machilin-G

A study evaluating seven tetrahydrofuran lignans from Nectandra megapotamica for in vitro antileishmanial and antimalarial activities revealed a stark selectivity difference: machilin-G and veraguensin displayed the highest antileishmanial activity against Leishmania donovani, each with an IC50 of 18 µg/mL and IC90 of 36 µg/mL, whereas galgravin, nectandrin-A, nectandrin-B, calopeptin, and ganshisandrine were all inactive against L. donovani [1]. In the antimalarial assay against Plasmodium falciparum (D6 and W2 clones), only calopeptin showed moderate activity (IC50 3800 ng/mL D6; 3900 ng/mL W2), while galgravin and all other tested lignans were inactive [1]. Critically, all seven tetrahydrofuran lignans—including galgravin—exhibited no cytotoxicity against mammalian Vero cells at the maximum dose tested, establishing a favorable mammalian safety window for galgravin despite its lack of antiparasitic activity [1].

antileishmanial antimalarial selectivity Vero cells

Evidence-Backed Application Scenarios for Galgravin (CAS 528-63-2) in Preclinical Research


Sepsis and Systemic Inflammation Research: LPS Endotoxemia Model Tool Compound

Galgravin is the only tetrahydrofuran neolignan with a published in vivo endotoxemia dataset. Its demonstrated capacity to suppress NF-κB activation, reduce serum TNF-α and IL-6, downregulate iNOS and COX-2 across multiple organs (lung, liver, kidney), and attenuate alveolar hemorrhage in LPS-challenged mice [1] makes it the rational selection for preclinical sepsis or systemic inflammation programs. The defined pharmacokinetic profile (oral bioavailability 8.5%, validated HPLC-MS/MS method with LLOQ of 1.0 ng/mL) enables dose-exposure modeling for in vivo experimental design [2]. Researchers should procure galgravin specifically—not veraguensin or aristolignin—for this application because no in vivo endotoxemia or multi-organ cytokine data exist for those analogs.

Hematological Cancer Drug Discovery: Leukemia Apoptosis Mechanism Studies

Galgravin's defined HL-60 cytotoxicity (IC50 16.5 ± 0.8 µg/mL) and its demonstrated induction of the intrinsic apoptotic pathway—including PARP cleavage, mitochondrial damage, phosphatidylserine externalization, and chromatin condensation—makes it a well-characterized tool compound for leukemia cell death mechanism studies [3]. Its activity is comparable to nectandrin A (IC50 16.9 µg/mL) and only slightly less potent than aristolignin (IC50 14.2 µg/mL), but critically, galgravin is markedly more active than its commonly co-isolated diastereomer veraguensin, which is essentially inactive against HL-60 cells [3]. For structure-activity relationship studies around the tetrahydrofuran scaffold in leukemia, galgravin and aristolignin represent the two most relevant active comparators from the same head-to-head dataset.

Neurodegenerative Disease Models: Amyloid-Beta Toxicity and Neurite Outgrowth Screening

Galgravin occupies a unique position within the tetrahydrofuran neolignan family for neuroscience applications: it promotes neuronal survival and neurite outgrowth while also protecting against Aβ25–35-induced cytotoxicity at 10 µM in primary hippocampal neurons [4]. Veraguensin, despite sharing the same molecular formula, lacks the neurotrophic (neurite outgrowth-promoting) activity entirely [4]. This qualitative difference means galgravin is the only stereoisomer suitable for phenotypic screens targeting neurite outgrowth or combined neurotrophic-neuroprotective mechanisms relevant to Alzheimer's disease. Researchers should note that galgravin does not protect against MPP⁺ toxicity—for Parkinson's disease models involving mitochondrial complex I inhibition, aristolignin or nectandrin A/B would be more appropriate selections from the same compound series [4].

Bone Metabolism and Osteoporosis Research: Osteoclast Differentiation Inhibition

Both galgravin and veraguensin dose-dependently inhibit RANKL/M-CSF-induced osteoclast formation in bone marrow cell–osteoblast co-cultures and suppress osteoclastic pit formation, accompanied by decreased mature osteoclast viability at concentrations of 3–100 µM [5]. While this activity is shared between the two diastereomers, galgravin may be preferred when the experimental program also requires the broader pharmacological dataset (PK, in vivo endotoxemia, neurite outgrowth) or when veraguensin's antileishmanial activity (IC50 18 µg/mL against L. donovani) would represent an undesirable confounding variable in non-parasitic bone disease models [6]. Galgravin's confirmed lack of cytotoxicity against Vero cells at maximum tested doses further supports its safety profile in mammalian cell-based bone resorption assays [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Galgravin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.